molecular formula C10H18O B564268 1,8-Cineol-d3 CAS No. 1216822-66-0

1,8-Cineol-d3

Cat. No.: B564268
CAS No.: 1216822-66-0
M. Wt: 157.271
InChI Key: WEEGYLXZBRQIMU-OJYSAGIRSA-N
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Description

1,8-Cineol-d3 (CAS 1216822-66-0) is a deuterated stable isotope of the natural monoterpene 1,8-Cineol (eucalyptol), a major constituent of eucalyptus oil and other aromatic plants . With a molecular formula of C10H15D3O and a molecular weight of 157.27 g/mol, this compound serves as a critical non-radioactive tracer in advanced analytical research . It is presented as a colorless liquid and should be stored refrigerated at 2-8°C . This labelled compound is specifically designed for use in pharmaceutical and metabolic studies. It is employed as an internal standard in Mass Spectrometry (MS) to ensure accurate quantification and to elucidate the complex pharmacokinetic profile of its non-labelled counterpart . Research on 1,8-Cineol has shown that it is extensively metabolized in the mammalian liver by the cytochrome P450 system into various hydroxy metabolites (including 2-hydroxy-, 3-hydroxy-, and 9-hydroxy-1,8-Cineol), which can be detected in plasma and urine . The use of this compound allows for precise tracking of these metabolic pathways, absorption, and systemic distribution in research models . The parent molecule, 1,8-Cineol, is renowned for its mucolytic, anti-inflammatory, and anti-microbial properties, making it a subject of interest in researching inflammatory airway diseases such as asthma, chronic obstructive pulmonary disease (COPD), and sinusitis . Its mechanisms of action include the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the antiviral factor IRF3 . By utilizing this compound, researchers can gain deeper, high-fidelity insights into these mechanisms and the compound's behavior in biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,6-trideuterio-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3/i6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEGYLXZBRQIMU-OJYSAGIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC2(CCC1(OC2(C)C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterated 1,8 Cineol Analogues

Strategies for Site-Specific Deuterium (B1214612) Incorporation in 1,8-Cineol

Site-specific deuterium labeling requires precise control over the introduction of deuterium atoms. This can be achieved through various chemical transformations that selectively replace hydrogen atoms with deuterium. For 1,8-cineol, strategies might involve:

Deuterium Exchange Reactions: Utilizing conditions that promote the exchange of labile hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often catalyzed by acids or bases. While useful, achieving high site-specificity can be challenging with simple exchange methods nih.govoaepublish.comnih.gov.

Deuterated Building Blocks: Synthesizing the 1,8-cineol molecule from smaller, pre-deuterated organic molecules. This approach offers high control over the position of deuterium incorporation but can be more complex and time-consuming.

Stereospecific Synthesis: Employing reactions that are stereoselective, allowing deuterium to be incorporated into specific stereocenters or positions that are later transformed into the 1,8-cineol structure. For instance, studies on the biosynthesis of 1,8-cineol have utilized stereospecifically deuterated substrates like geranyl diphosphate (B83284) (GPP) to elucidate enzyme mechanisms nih.govbeilstein-journals.orgresearchgate.net. These studies often involve analyzing the stereochemical outcome of enzymatic cyclization reactions, where deuterium incorporation at specific positions can reveal the reaction pathway nih.govbeilstein-journals.orgresearchgate.net.

Enzymatic Synthesis of Deuterated Monoterpenoids, including 1,8-Cineol Precursors

Enzymes, particularly terpene synthases, play a pivotal role in the biosynthesis of monoterpenes like 1,8-cineol. These enzymes can also be harnessed for the synthesis of deuterated analogues, often by using deuterated precursors.

Enzyme-Catalyzed Cyclization with Deuterated Substrates: Terpene cyclases catalyze the cyclization of linear isoprenoid precursors like geranyl diphosphate (GPP) into cyclic monoterpenes. By using stereospecifically deuterated GPP, researchers can study the reaction mechanism and stereochemical course of 1,8-cineol formation. For example, studies have used (2-¹³C)geranyl diphosphate in deuterium oxide to investigate the syn addition mechanism in 1,8-cineol biosynthesis nih.govbeilstein-journals.orgresearchgate.net.

Biocatalytic Hydroxylation: Certain enzymes, such as cytochrome P450 monooxygenases, can hydroxylate 1,8-cineol. Engineered enzymes have been developed for the regioselective hydroxylation of 1,8-cineol, creating hydroxylated derivatives researchgate.netnih.gov. While not directly producing deuterated 1,8-cineol, this highlights the potential of biocatalysis in modifying monoterpenes, which could be combined with isotopic labeling strategies.

Chemical Synthesis of Deuterated 1,8-Cineol Derivatives for Research Applications

Chemical synthesis provides versatile routes to deuterated 1,8-cineol derivatives for various research purposes, including analytical standards and mechanistic probes.

Synthesis of Deuterated Standards for Quantification: For accurate quantification of 1,8-cineol and its metabolites in biological samples, stable isotope-labeled internal standards are essential. For instance, [(2)H₃]-1,8-cineol has been synthesized and used in stable isotope dilution assays for quantifying 1,8-cineol and its hydroxylated metabolites in human plasma and urine nih.gov. Similarly, other deuterated analogues like [9/10-(²H)₃]-2-hydroxy-1,8-cineol and [(¹³C, ²H)₂]-9-hydroxy-1,8-cineol have been synthesized for similar analytical purposes nih.gov.

Synthesis of Labeled Derivatives: Chemical routes can be employed to introduce deuterium at specific positions. For example, modifications of precursors or direct exchange reactions on the 1,8-cineol scaffold can be utilized. Research has explored the synthesis of deuterated α-pinene, a related monoterpene, using various strategies including H/D exchange and deuterated building blocks to achieve site-specific labeling nih.gov. While specific detailed synthetic routes for 1,8-cineol-d3 are not extensively detailed in the provided snippets, the general principles of deuterium incorporation in related monoterpenes are applicable. For instance, the synthesis of deuterated sterols often involves stereoselective deuteration of enols or using deuterated building blocks arkat-usa.org.

Isotopic Labeling Approaches for Metabolic Tracing Studies

Isotopic labeling, particularly with deuterium, is a cornerstone of metabolic tracing studies. Deuterated compounds allow researchers to follow the fate of a molecule within a biological system, providing insights into metabolic pathways, enzyme activity, and pharmacokinetic profiles.

Metabolic Fate and Pharmacokinetics: Deuterated 1,8-cineol serves as an invaluable tool for understanding how the body processes the compound. By administering a deuterated version, researchers can track its absorption, distribution, metabolism, and excretion (ADME) using techniques like GC-MS or LC-MS/MS nih.govnih.gov. Studies have identified various hydroxylated metabolites of 1,8-cineol in humans, and the use of deuterated standards like [(2)H₃]-1,8-cineol is critical for their accurate quantification nih.gov.

Mechanistic Studies: Deuterium labeling can also elucidate the mechanisms by which enzymes metabolize 1,8-cineol. For example, kinetic isotope effects (KIEs) can be measured when deuterium is incorporated at a site involved in a rate-limiting step of an enzymatic reaction. While specific KIE studies for 1,8-cineol are not detailed here, this is a common application of deuterium labeling in enzymology generalmetabolics.comeurisotop.comismrm.org. The use of deuterium-labeled substrates in metabolic imaging (DMI) is also emerging as a non-invasive method to map metabolism in vivo eurisotop.comismrm.org.

Compound List

1,8-Cineol

Eucalyptol (B1671775)

Geranyl diphosphate (GPP)

Linalool

α-Pinene

2-hydroxy-1,8-cineole

3-hydroxy-1,8-cineole

7-hydroxy-1,8-cineole

9-hydroxy-1,8-cineole

[(2)H₃]-1,8-cineol

[9/10-(²H)₃]-2-hydroxy-1,8-cineol

[(¹³C, ²H)₂]-9-hydroxy-1,8-cineol

(2-¹³C)geranyl diphosphate

(R)-(1-¹H)GPP

(S)-(1-¹H)GPP

(R)-(1-²H)GPP

(S)-(1-²H)GPP

(2-²H)-1,8-cineol

(2-²H)-α-terpinene

(2,6,6-²H₃)-α-terpinene

6-bromo-1,8-cineole

6-hydroxyl-1,8-cineole

6-amino-1,8-cineole

3-oxo-1,8-cineole

4-hydroxy-1,8-cineole

2,3-dehydro-1,8-cineol

α3-hydroxy-1,8-cineole

β2-hydroxy-1,8-cineole

7-cineolic acid

9-cinelic acid

2α,4-dihydroxy-1,8-cineole

(R)-terpinyl cation

(S)-terpinyl cation

(S)-linalyl diphosphate

(E)-β-ocimene

Myrcene

Geraniol

Citronellol

Citronellal

Terpineol

Terpin hydrate (B1144303)

O-cresol

Resorcinol

β-naphthol

Nandrolone

Adrenosterone

Epistosterone

Androstenedione

D-ethylgonenedione

1β-hydroxydeoxycholic acid

Chlorzoxazone

Testosterone

Amitriptyline

Lidocaine

Diclofenac

Naproxen

Noscapine

1,4-cineole (B1204204)

17

Mechanistic Investigations: Elucidating Reaction Pathways Using 1,8 Cineol D3 and Kinetic Isotope Effects

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects in 1,8-Cineol Biotransformation

The biotransformation of 1,8-cineole in various organisms typically involves oxidation, often hydroxylation, at various positions on the molecule. The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and is a key tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.org

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-limiting step. youtube.comprinceton.edu In the context of 1,8-cineole biotransformation, if the hydroxylation of a specific C-H bond is the slowest step in the metabolic process, replacing that hydrogen with deuterium (a C-D bond) would result in a significantly slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, thus requiring more energy to break. youtube.com For C-H bond cleavage, typical primary deuterium KIEs (kH/kD) range from 2 to 8. youtube.comlibretexts.org The observation of a large PKIE would provide strong evidence that C-H bond abstraction is central to the rate-determining step of that specific metabolic pathway.

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step. youtube.comprinceton.edu These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs are often associated with a change in the hybridization of the carbon atom to which the isotope is attached. princeton.edu For instance, if a carbon atom adjacent to the reaction center changes from sp3 to sp2 hybridization during the transition state, a small, normal KIE (kH/kD > 1) is often observed. Conversely, a change from sp2 to sp3 hybridization can result in an inverse KIE (kH/kD < 1). wikipedia.orgprinceton.edu In 1,8-cineole metabolism, a secondary KIE could provide insight into conformational changes or alterations in the electronic environment near the active site during the enzymatic reaction.

The table below illustrates the theoretical KIE values that could be expected during the hypothetical hydroxylation of 1,8-cineole, which is a common biotransformation reaction. researchgate.net

Isotopic Substitution Site Type of KIE Associated Mechanistic Step Expected kH/kD Range
C2-H bond (site of hydroxylation)PrimaryC-H bond cleavage in the rate-determining step~ 2.0 - 8.0
C3-H bond (adjacent to C2)SecondaryChange in hybridization or hyperconjugation at C2~ 0.7 - 1.5

Stereo-Chemical Course Analysis using Stereospecifically Deuterated Substrates in Biosynthesis

The biosynthesis of 1,8-cineole is an elegant example of stereochemical precision in nature. Although the final 1,8-cineole molecule is achiral, its formation proceeds through chiral intermediates. researchgate.net The use of stereospecifically deuterated substrates has been instrumental in tracing the exact three-dimensional path of the atoms during the cyclization reaction catalyzed by 1,8-cineole synthase.

Research has focused on the cyclization of the achiral precursor, geranyl pyrophosphate (GPP). The enzyme first isomerizes GPP to the chiral (3R)- or (3S)-linalyl pyrophosphate (LPP). nih.gov Subsequent cyclization forms a chiral α-terpinyl cation intermediate, which is then captured by water to yield 1,8-cineole. researchgate.netnih.gov

Studies using regiospecifically labeled GPP and heavy water (D₂O) have elucidated the precise stereochemistry of this process. nih.gov By strategically placing deuterium atoms on the precursor molecule, scientists can track which hydrogens are removed and from which face of the molecule new bonds are formed. This technique demonstrated a syn-facial protonation-cyclization mechanism for the 1,8-cineole synthase from Salvia officinalis. nih.gov This means that the addition of the proton and the subsequent ring closure occur on the same face of the molecule.

Interestingly, the stereochemical course can differ between organisms. Isotope labeling experiments have revealed that while the plant enzyme from Salvia officinalis proceeds via the (R)-terpinyl cation, the bacterial enzyme from Streptomyces clavuligerus utilizes the (S)-terpinyl cation intermediate to produce the same achiral 1,8-cineole product. researchgate.net This highlights how different enzymes have evolved to control the stereochemistry of the reaction pathway with remarkable specificity.

Organism Enzyme Precursor Chiral Intermediate Key Finding from Isotopic Labeling
Salvia officinalis (Sage)1,8-Cineole SynthaseGeranyl Pyrophosphate(R)-α-Terpinyl cation researchgate.netDemonstrates a syn-facial protonation-cyclization mechanism. nih.gov
Streptomyces clavuligerus1,8-Cineole SynthaseGeranyl Pyrophosphate(S)-α-Terpinyl cation researchgate.netReveals an alternative stereochemical pathway to the same product. researchgate.net

Understanding Enzyme Catalysis through Isotopic Labeling (e.g., 1,8-Cineol Synthase Mechanism)

Isotopic labeling is a cornerstone for deciphering the step-by-step mechanism of enzyme catalysis. For 1,8-cineole synthase, labeling studies have been crucial in confirming the proposed reaction pathway from geranyl pyrophosphate (GPP) to 1,8-cineole. nih.gov

The generally accepted mechanism involves several key steps:

Ionization and Isomerization: The enzyme binds GPP and facilitates the removal of the pyrophosphate group, generating a geranyl cation. This cation then isomerizes to the tertiary allylic linalyl pyrophosphate (LPP) intermediate. nih.gov

Cyclization: The LPP intermediate, while still bound to the enzyme's active site, cyclizes to form the α-terpinyl carbocation. nih.gov

Nucleophilic Attack and Heterocyclization: A water molecule acts as a nucleophile, attacking the carbocation. This is followed by a second ring closure (heterocyclization) to form the characteristic bicyclic ether structure of 1,8-cineole. nih.gov

Experiments using ¹⁸O-labeled water (H₂¹⁸O) have definitively confirmed that the ether oxygen atom in the final 1,8-cineole product originates exclusively from a solvent water molecule and not from the pyrophosphate precursor. nih.gov Furthermore, studies with deuterium-labeled substrates have helped to map the intricate carbocation rearrangements that occur within the enzyme's active site. nih.gov The enzyme masterfully controls the conformation of the flexible GPP substrate and shields the highly reactive carbocation intermediates from side reactions, guiding the reaction toward the specific 1,8-cineole product. researchgate.net The active site architecture in plant and microbial enzymes has evolved to accommodate different enantiomers of the key carbocation intermediate, demonstrating convergent evolution to produce the same final product. researchgate.net

Solvent Deuterium Isotope Effects on 1,8-Cineol Reactions

When a reaction is performed in heavy water (D₂O) instead of normal water (H₂O), the rate can change. This is known as the solvent isotope effect (SIE) and it provides valuable information about the role of the solvent and proton transfer in the reaction mechanism. mdpi.comchem-station.com

In the biosynthesis of 1,8-cineole, the final step of the enzymatic reaction involves the nucleophilic attack of a water molecule on the α-terpinyl carbocation. nih.gov If this step, or a proton transfer associated with it, is rate-limiting, a normal solvent kinetic isotope effect (SKIE) would be expected, where the reaction rate is slower in D₂O than in H₂O (kH₂O/kD₂O > 1). mdpi.commdpi.com This is because the O-D bond is stronger and harder to break than the O-H bond, making any proton transfer step more difficult. mdpi.com

Conversely, an inverse SKIE (kH₂O/kD₂O < 1) can occur if a rapid equilibrium involving the solvent precedes the rate-limiting step. mdpi.comchem-station.com For the 1,8-cineole synthase reaction, the direct involvement of water as a nucleophile in the product-forming step makes it a prime candidate for exhibiting a normal SKIE. nih.gov The magnitude of this SKIE could offer further insight into the nature of the transition state. A larger SKIE value (typically 2-3 for rate-limiting proton transfer) would suggest that proton transfer is a significant part of the reaction's energy barrier. mdpi.com While the use of D₂O has been reported in mechanistic studies to trace the origin of atoms, detailed kinetic analysis of the solvent isotope effect on 1,8-cineole synthase specifically would be needed to quantify this effect and further refine our understanding of the transition state for water capture. nih.gov

Phenomenon Definition Relevance to 1,8-Cineole Synthesis
Solvent Isotope Effect (SIE) Change in reaction rate when the solvent is substituted with one of its isotopes (e.g., H₂O vs. D₂O). chem-station.comCan reveal if water is involved in the rate-determining step.
Normal SKIE (kH₂O/kD₂O > 1) The reaction is slower in D₂O. mdpi.comExpected for 1,8-cineole synthesis if the nucleophilic attack by water or a subsequent proton transfer is rate-limiting.
Inverse SKIE (kH₂O/kD₂O < 1) The reaction is faster in D₂O. chem-station.comLess likely for the final step of 1,8-cineole synthesis but could indicate a pre-equilibrium step involving solvent.

Biotransformation and Metabolic Fate of 1,8 Cineol D3 in Biological Systems

Identification and Structural Elucidation of Deuterated 1,8-Cineol Metabolites

Following administration, 1,8-Cineol-d3 undergoes hydroxylation, primarily at various positions on its bicyclic structure, forming a range of hydroxylated metabolites. These metabolites are then often conjugated, typically with glucuronic acid, to enhance their water solubility and facilitate excretion. Advanced analytical techniques are crucial for identifying and elucidating the structures of these metabolites.

Studies have identified several key hydroxylated metabolites of 1,8-cineol, which are also expected for its deuterated analog. These include:

2-hydroxy-1,8-cineole: Frequently identified as a major metabolite in humans and various animal models researchgate.netresearchgate.netpsu.edunih.govnih.govresearchgate.net.

3-hydroxy-1,8-cineole: Also identified as a significant metabolite, particularly in humans researchgate.netpsu.edunih.govnih.govtum.de.

7-hydroxy-1,8-cineole: Detected in human plasma and urine nih.govresearchgate.net.

9-hydroxy-1,8-cineole: Identified in human plasma and urine, often as a predominant metabolite alongside the 2-hydroxy isomer researchgate.netnih.govresearchgate.nettum.de.

Further metabolic transformations can lead to more oxidized products, such as cineolic acids and diols, particularly observed in certain animal species like koalas anu.edu.aunih.gov. The use of deuterated internal standards, such as [2H3]-1,8-cineole, [9/10-(2H3)]-2-hydroxy-1,8-cineole, and [13C,2H2]-9-hydroxy-1,8-cineole, enables precise quantification of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govtum.desci-hub.se. These methods allow for the distinction between endogenous compounds and administered deuterated 1,8-cineol and its metabolites, providing accurate pharmacokinetic profiles. The enantiomeric composition of some metabolites, such as α2-hydroxy-1,8-cineole and 3-oxo-1,8-cineole, has also been investigated, revealing potential stereoselective metabolic pathways sci-hub.senih.govnih.gov.

In vitro Metabolic Profiling using Deuterated 1,8-Cineol in Subcellular Fractions

In vitro metabolic profiling is essential for dissecting the initial steps of this compound biotransformation, employing subcellular fractions derived from various tissues, most notably the liver. Liver microsomes, which are rich in key drug-metabolizing enzymes, are commonly used for these studies researchgate.netpsu.edunih.govdrugbank.comxenotech.com. These fractions are incubated with this compound in the presence of necessary cofactors, such as NADPH, to mimic the in vivo metabolic environment.

Research utilizing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes has demonstrated that 1,8-cineol is efficiently hydroxylated. These studies have established a clear correlation between the concentration of the enzymes, incubation time, and the resulting metabolite concentrations researchgate.netpsu.edunih.gov. For instance, incubation of 1,8-cineol with human liver microsomes has identified 2α-hydroxy-1,8-cineole and 3α-hydroxy-1,8-cineole as major metabolites psu.edunih.gov. The use of deuterated 1,8-cineol in such in vitro systems allows for accurate tracking and quantification of these metabolic products, providing insights into the rates and pathways of initial biotransformation.

Enzymatic Systems Involved in this compound Metabolism

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) enzyme superfamily, particularly isoforms within the CYP3A subfamily. Human CYP3A4 and CYP3A5 have been identified as key enzymes responsible for the hydroxylation of 1,8-cineol researchgate.netpsu.edunih.govnih.govdrugbank.com. Specifically, CYP3A4 is considered the primary enzyme catalyzing the formation of 2-hydroxy-1,8-cineole in humans researchgate.netresearchgate.net. Studies using CYP inhibitors, such as ketoconazole (B1673606) (a CYP3A inhibitor), and antibodies against CYP3A4/5 have confirmed the significant role of these enzymes in the 2α- and 3α-hydroxylation of 1,8-cineol psu.edunih.govdrugbank.com.

Following Phase I hydroxylation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. UDP-glucuronosyltransferases (UGTs) are crucial for the glucuronidation of these hydroxylated metabolites, increasing their polarity and facilitating renal excretion researchgate.netscispace.comscilit.comuv.esnih.gov. While CYP enzymes initiate the metabolic process by adding functional groups, UGTs complete the detoxification pathway by attaching glucuronic acid.

Comparative Metabolic Studies of Deuterated 1,8-Cineol across Different Animal Models

Significant species-specific differences exist in the metabolic pathways of 1,8-cineol. These variations are important for extrapolating findings from animal models to human metabolism.

Humans and Rabbits: In both humans and rabbits, 2-hydroxy-1,8-cineole is typically the primary hydroxylated metabolite. Minor amounts of other hydroxylated metabolites, such as 9-hydroxy-1,8-cineole, have also been identified researchgate.netnih.govresearchgate.net.

Rats: In rats, 3-hydroxy-1,8-cineole is often reported as the principal metabolite, alongside 2-hydroxy-1,8-cineole researchgate.net. Furthermore, dietary terpenes can induce specific CYP enzymes in rats, such as CYP2B1 and CYP3A2, influencing 1,8-cineol metabolism researchgate.nettandfonline.com.

Brushtail Possums and Koalas: These marsupials exhibit distinct metabolic patterns. Brushtail possums metabolize 1,8-cineol primarily through 9-hydroxylation, with potential contributions from CYP2E1-like enzymes, and dietary terpenes can act as competitive inhibitors of this process tandfonline.com. Koalas, on the other hand, demonstrate extensive oxidation of 1,8-cineol, with hydroxycineolic acids dominating their metabolite profile (up to 85%), and they appear to rely more on oxidation rather than conjugation pathways for elimination anu.edu.aunih.gov.

These comparative studies highlight the importance of considering species-specific enzymatic profiles when evaluating the biotransformation of this compound.

Data Tables

Table 1: Identified Metabolites of 1,8-Cineol in Biological Systems

Metabolite NamePrimary Site of ModificationMajor Species Identified InKey Transformation Type
2-hydroxy-1,8-cineoleC2 positionHumans, Rabbits, RatsHydroxylation
3-hydroxy-1,8-cineoleC3 positionHumans, RatsHydroxylation
7-hydroxy-1,8-cineoleC7 positionHumansHydroxylation
9-hydroxy-1,8-cineoleC9 positionHumans, KoalasHydroxylation
2-oxo-1,8-cineoleOxidation of C2-hydroxylHumansOxidation
3-oxo-1,8-cineoleOxidation of C3-hydroxylHumansOxidation
7-hydroxy-9-cineolic acidOxidation and CarboxylationKoalasOxidation, Carboxylation
9-hydroxy-7-cineolic acidOxidation and CarboxylationKoalasOxidation, Carboxylation
7,9-dicineolic acidOxidation and CarboxylationKoalasOxidation, Carboxylation
Glucuronide conjugatesConjugation of hydroxyl groupsHumans, Various AnimalsGlucuronidation

Table 2: Comparative Metabolism of 1,8-Cineol Across Species

SpeciesPredominant Hydroxylated MetabolitesMajor Metabolic Pathway EmphasisKey Enzymes Implicated (Primary)Notes on Differences
Humans 2-hydroxy-, 3-hydroxy-, 9-hydroxy-Hydroxylation, GlucuronidationCYP3A4, CYP3A5, UGTs2-hydroxy-1,8-cineole is the predominant metabolite.
Rabbits 2-hydroxy-Hydroxylation, GlucuronidationCYP3A2-hydroxy-1,8-cineole is the primary metabolite.
Rats 3-hydroxy-, 2-hydroxy-Hydroxylation, GlucuronidationCYP3A, CYP2B1, CYP3A23-hydroxy-1,8-cineole is often the principal metabolite. Induction of CYPs by terpenes.
Brushtail Possum 9-hydroxy-HydroxylationCYP3A, CYP2E1-like9-hydroxylation is prominent; dietary terpenes can inhibit metabolism.
Koala Hydroxycineolic acids (major)Extensive OxidationUnspecifiedPrimarily oxidized to hydroxycineolic acids; minimal conjugation.

Compound List

this compound

1,8-Cineol (Eucalyptol)

2-hydroxy-1,8-cineole

3-hydroxy-1,8-cineole

7-hydroxy-1,8-cineole

9-hydroxy-1,8-cineole

2-oxo-1,8-cineole

3-oxo-1,8-cineole

7-hydroxy-9-cineolic acid

9-hydroxy-7-cineolic acid

7,9-dicineolic acid

Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP3A5, CYP2B1, CYP3A2, CYP2E1)

UDP-glucuronosyltransferases (UGTs)

NADPH

Ketoconazole

Pregnenolone-16α-carbonitrile (PCN)

Phenobarbital

Troleandomycin

α-naphthoflavone

Diethyldithiocarbamate

α-pinene

Limonene

p-cymene (B1678584)

Cuminyl alcohol

Research Applications of 1,8 Cineol D3 in Chemical Biology and Analytical Chemistry

Development of Deuterated Internal Standards for Quantitative Analytical Assays

Deuterated compounds are indispensable as internal standards in quantitative analytical assays, particularly when using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). 1,8-Cineol-d3 serves as an ideal internal standard for the quantification of 1,8-cineol in various matrices, including biological fluids and natural products. Its structural similarity to the analyte ensures similar behavior during sample preparation, extraction, and chromatographic separation, while its distinct mass-to-charge ratio allows for clear differentiation and accurate measurement.

Studies have demonstrated the successful application of deuterated 1,8-cineol as an internal standard for quantifying 1,8-cineol and its metabolites in human milk and plasma nih.govnih.gov. For instance, in the analysis of 1,8-cineol metabolites in human milk, deuterated 1,8-cineol was spiked into samples as an internal standard prior to analysis by GC-MS nih.gov. The method validation yielded recovery rates between 87% and 113%, comparable to established methods using isotopologues as internal standards nih.gov. Similarly, stable isotope dilution assays using synthesized deuterated standards, including [(2)H(3)]-1,8-cineole, were developed for quantifying 1,8-cineol and its hydroxylated metabolites in human plasma and urine via GC-MS and LC-MS/MS nih.govresearchgate.net. These assays provide high accuracy and precision, with reported precisions for eucalyptol (B1671775) in rat serum ranging from 4.4-13.0% for intra-day and <15.0% for inter-day measurements nih.gov. The validation of such methods typically involves assessing linearity, limits of detection and quantitation, precision, and accuracy, ensuring reliable quantitative results nih.govlimestonecoastwine.com.au.

Table 1: Applications of this compound as an Internal Standard

Analytical TechniqueAnalyte QuantifiedSample MatrixKey Findings / Performance MetricsCitation(s)
GC-MS1,8-CineolHuman MilkRecovery rates 87-113% nih.gov
GC-MS1,8-CineolHuman PlasmaStable isotope dilution assay nih.govresearchgate.net
LC-MS/MSHydroxy-1,8-cineolsHuman UrineStable isotope dilution assay nih.govresearchgate.net
GC-MS1,8-CineolRat SerumLinearity 50-5,000 pg/ml, LOQ 50 pg/ml, Intra-day precision 4.4-13.0% nih.gov
GC-MS1,8-CineolNasal TissueUsed 1,4-Cineol as internal standard; method validated for quantification gerstel.comnih.gov

Isotope Tracing for Elucidating Biosynthetic Routes of Natural Products

The biosynthesis of complex natural products often involves intricate enzymatic pathways. Isotope tracing, using labeled precursors, is a powerful tool to unravel these pathways. Deuterated compounds like this compound can be used to trace the metabolic fate and formation of 1,8-cineol within biological systems, such as plants or microorganisms. By introducing a deuterated analogue, researchers can follow the incorporation of the labeled molecule through different biochemical steps, identifying intermediates and enzymes involved in its synthesis.

While direct studies specifically using this compound for tracing its own biosynthetic routes are less common in the readily available literature compared to its use as an internal standard, the principle is well-established for monoterpenes. Deuterium (B1214612) labeling is a standard approach in studying terpene biosynthesis. For example, studies often use isotopically labeled precursors like mevalonate (B85504) or acetyl-CoA to trace the general isoprenoid pathway leading to monoterpenes like 1,8-cineol sci-hub.se. If this compound were to be used, it would likely be administered to a plant or microbial system known to produce 1,8-cineol, and then the distribution of deuterium in subsequent metabolites or in the synthesized 1,8-cineol itself would be analyzed. This would help confirm proposed enzymatic steps or identify novel pathways.

Table 2: Principles of Isotope Tracing in Natural Product Biosynthesis

Application AreaLabeling StrategyAnalytical MethodInformation GainedExample (General)
Biosynthetic Pathway ElucidationAdministering deuterated precursorGC-MS, LC-MS/MSIdentification of intermediates, enzyme activity, pathway intermediatesTracing the synthesis of a plant secondary metabolite from a labeled precursor
Metabolic Fate StudiesAdministering deuterated compoundGC-MS, LC-MS/MSMetabolite identification, transformation pathwaysFollowing the breakdown of a drug or natural product in an organism

Mechanistic Enzymology Probes using Deuterated 1,8-Cineol

Deuterated 1,8-cineol can serve as a valuable probe in mechanistic enzymology, particularly for enzymes involved in the metabolism of 1,8-cineol. The presence of deuterium atoms can influence the rate of enzymatic reactions through the kinetic isotope effect (KIE). When a C-D bond is broken during an enzymatic reaction, the reaction rate is typically slower than if a C-H bond were broken. This difference in rate can provide critical insights into which specific C-H or C-D bonds are involved in the rate-limiting step of the enzymatic transformation.

Studies investigating the metabolism of 1,8-cineol by enzymes, such as cytochrome P450 (CYP) enzymes, can utilize deuterated analogues. For instance, if 1,8-cineol undergoes hydroxylation at a position adjacent to a deuterated carbon, the KIE can reveal whether the C-D bond cleavage is involved in the catalytic step. While specific studies detailing the use of this compound for mechanistic enzymology are not extensively detailed in the provided search snippets, the general principle of using deuterated substrates to probe enzyme mechanisms is well-established. For example, the metabolism of 1,8-cineol involves hydroxylation, and deuteration at specific positions could elucidate the precise mechanism of these hydroxylation reactions catalyzed by specific enzymes gerstel.comsci-hub.sesci-hub.se.

Table 3: Role of Deuterated 1,8-Cineol in Mechanistic Enzymology

Enzyme Class InvolvedReaction TypeDeuteration StrategyInformation GainedPotential Application
Cytochrome P450 (CYP)HydroxylationSite-specific deuterationIdentification of rate-limiting steps, KIE determinationElucidating the exact mechanism of 1,8-cineol hydroxylation by specific CYP isoforms
Other OxidoreductasesOxidationDeuteration at susceptible sitesUnderstanding substrate binding and activationInvestigating novel metabolic transformations of 1,8-cineol

Future Directions in 1,8 Cineol D3 Research

Advancements in Synthetic Methodologies for Novel Site-Specific Deuterated Analogues

The synthesis of precisely deuterated molecules is crucial for their application as metabolic tracers and mechanistic probes. Future research will focus on developing more efficient and site-specific synthetic routes for 1,8-cineol-d3 and its analogues. This includes exploring novel catalytic methods that allow for the controlled incorporation of deuterium (B1214612) at specific carbon positions within the 1,8-cineol structure. Advances in catalytic transfer hydrodeuteration, employing stable copper complexes, have shown promise for selectively introducing deuterium atoms into cyclic alkenes nih.gov. Similarly, methods using D₂O as a deuterium source for the deuteration of cyclic ethers have demonstrated good yields and excellent deuterium incorporation, highlighting potential pathways for synthesizing deuterated cyclic compounds nih.gov. The development of such regioselective and stereoselective deuteration techniques will enable the creation of tailored this compound analogues, each carrying deuterium at a unique site, thereby enhancing their utility in tracing complex metabolic pathways or studying subtle kinetic isotope effects. Research into methods that avoid isotopic mixtures and allow for precise characterization of deuterium location is also a key area for future development marquette.edu.

Integration of Multi-Omics Data with Isotopic Labeling Studies for Systems Biology Approaches

The application of this compound as an isotopic tracer in biological systems opens avenues for systems biology research. By tracking the metabolic fate of deuterated 1,8-cineol, researchers can gain insights into its biosynthesis, metabolism, and interactions within complex biological networks. Integrating this isotopic labeling data with multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—will provide a holistic understanding of cellular processes. For instance, studies using deuterium (D₂O) labeling in plants, combined with LC-MS-based metabolomics, have been instrumental in identifying sites of active metabolism for bioactive compounds nih.gov. Future work could involve feeding this compound to biological systems and then analyzing the resulting multi-omics data to map its metabolic flux, identify key enzymes involved in its transformation, and understand its regulatory networks. Computational tools are being developed to systematically integrate these diverse omics datasets, enabling the prediction of metabolic pathways and the identification of key molecular players mdpi.combiorxiv.org. Such integrated approaches are essential for deciphering the complex biological roles of 1,8-cineol and its derivatives.

Computational and Theoretical Chemistry Predictions for Isotope Effects in Complex 1,8-Cineol Systems

Computational and theoretical chemistry play a vital role in predicting and understanding kinetic isotope effects (KIEs) associated with deuterium substitution. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point vibrational energy, leading to slower reaction rates for deuterated compounds in rate-determining steps libretexts.orgprinceton.edu. These effects, known as kinetic isotope effects, are sensitive indicators of reaction mechanisms and transition states wikipedia.orgosti.gov. Future research will employ advanced computational methods, such as Density Functional Theory (DFT), to predict KIEs for various reactions involving 1,8-cineol. This includes predicting how deuterium substitution at different positions in 1,8-cineol might influence its enzymatic transformations or chemical stability. Such predictions can guide experimental synthesis and metabolic studies by highlighting specific sites where deuterium incorporation is most likely to yield measurable kinetic effects. Understanding these effects is crucial for optimizing deuterated drug design, as C-D bonds can enhance metabolic stability by resisting oxidative processes informaticsjournals.co.ininformaticsjournals.co.in. Computational studies can also help in understanding the nuances of tunneling effects in enzymatic reactions involving deuterated substrates nih.govnih.gov.

Exploration of Emerging Analytical Techniques for Deuterated Compound Profiling

The accurate identification, quantification, and profiling of deuterated compounds like this compound rely on the continuous development of sophisticated analytical techniques. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for detecting and quantifying isotopically labeled molecules chromatographyonline.comsciex.com. Emerging techniques such as differential mobility spectrometry (DMS) can provide an additional layer of separation for isotopologues, improving selectivity sciex.com. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 2D NMR techniques and those utilizing aligning media, is crucial for confirming structural integrity and determining the precise location of deuterium atoms mdpi.comacs.orgrsc.org. Furthermore, the development of methods for evaluating isotopic enrichment and structural integrity using a combination of HR-MS and NMR is essential for quality control of deuterated compounds rsc.org. Future research will explore advancements in these analytical platforms, including hyphenated techniques and novel spectroscopic approaches, to enhance the sensitivity, specificity, and throughput for analyzing deuterated compounds in complex biological matrices. The ability to precisely characterize deuterium incorporation is paramount for validating experimental data and ensuring the reliability of findings derived from this compound studies.

Q & A

Q. How can researchers mitigate overinterpretation of 1,8-Cineol-d³’s therapeutic potential in preclinical studies?

  • Methodological Answer :
  • Use translational scoring systems (e.g., STAIR criteria) to evaluate clinical relevance.
  • Disclose limitations in bioavailability, species-specific metabolism, and off-target effects in discussion sections.
  • Validate findings with human organoid models or ex vivo tissue assays .

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